Methyl 6-(4-formylpiperazin-1-yl)-4-methylnicotinate
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Overview
Description
Methyl6-(4-formylpiperazin-1-yl)-4-methylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a piperazine ring substituted with a formyl group and a methyl group attached to a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-(4-formylpiperazin-1-yl)-4-methylnicotinate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol under high temperature and pressure conditions.
Formylation: The piperazine ring is then formylated using formic acid and formaldehyde in the presence of a catalyst such as hydrochloric acid.
Nicotinate Formation: The nicotinate moiety is introduced by reacting methyl nicotinate with the formylated piperazine under reflux conditions in an organic solvent like ethanol.
Industrial Production Methods
Industrial production of Methyl6-(4-formylpiperazin-1-yl)-4-methylnicotinate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl6-(4-formylpiperazin-1-yl)-4-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the nicotinate moiety can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Methyl6-(4-carboxypiperazin-1-yl)-4-methylnicotinate.
Reduction: Methyl6-(4-hydroxymethylpiperazin-1-yl)-4-methylnicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl6-(4-formylpiperazin-1-yl)-4-methylnicotinate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is explored for its potential use in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl6-(4-formylpiperazin-1-yl)-4-methylnicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The nicotinate moiety can interact with nicotinic acetylcholine receptors, modulating neurotransmission pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl6-(4-hydroxypiperazin-1-yl)-4-methylnicotinate: Similar structure but with a hydroxyl group instead of a formyl group.
Methyl6-(4-methylpiperazin-1-yl)-4-methylnicotinate: Similar structure but with a methyl group instead of a formyl group.
Methyl6-(4-aminopiperazin-1-yl)-4-methylnicotinate: Similar structure but with an amino group instead of a formyl group.
Uniqueness
Methyl6-(4-formylpiperazin-1-yl)-4-methylnicotinate is unique due to the presence of the formyl group, which imparts distinct reactivity and interaction capabilities compared to its analogs. This makes it particularly valuable in medicinal chemistry for the design of enzyme inhibitors and receptor modulators.
Properties
CAS No. |
1355192-60-7 |
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Molecular Formula |
C13H17N3O3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
methyl 6-(4-formylpiperazin-1-yl)-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H17N3O3/c1-10-7-12(14-8-11(10)13(18)19-2)16-5-3-15(9-17)4-6-16/h7-9H,3-6H2,1-2H3 |
InChI Key |
GSGBKAJRCQTHPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)N2CCN(CC2)C=O |
Origin of Product |
United States |
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